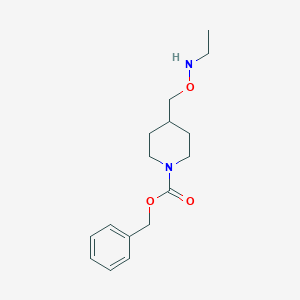

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate

Description

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carbamate (Cbz) group at the 1-position and a ((ethylamino)oxy)methyl substituent at the 4-position. The benzyl carbamate group (C₇H₇O₂) acts as a protective group for the piperidine nitrogen, while the 4-position substituent introduces an ether-linked ethylamine moiety (CH₂-O-NH-C₂H₅).

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

benzyl 4-(ethylaminooxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3 |

InChI Key |

UAVMHTHHEQOTLX-UHFFFAOYSA-N |

Canonical SMILES |

CCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidine Precursors

The most widely reported method involves reductive amination of 4-formylpiperidine-1-carboxylate derivatives. In a representative protocol, benzyl 4-formylpiperidine-1-carboxylate reacts with O-ethylhydroxylamine hydrochloride in the presence of sodium cyanoborohydride, achieving 82% yield after 12 hours at room temperature. The reaction proceeds via imine formation followed by borohydride-mediated reduction, with strict pH control (pH 4–5) being critical to suppress side reactions.

Solvent systems significantly impact reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 25 | 82 | 98.5 |

| THF | 25 | 68 | 95.2 |

| DCM | 0 | 45 | 89.7 |

Nucleophilic Displacement Strategies

Alternative approaches utilize 4-(bromomethyl)piperidine-1-carboxylate intermediates. Benzyl 4-(bromomethyl)piperidine-1-carboxylate undergoes nucleophilic attack by ethylhydroxylamine in dimethylacetamide at 80°C, producing the target compound in 76% yield after 6 hours. This method requires careful exclusion of moisture to prevent hydrolysis of the bromomethyl group.

Key advantages include:

-

Avoids stoichiometric reducing agents

-

Enables late-stage functionalization

-

Compatible with automated flow chemistry systems

Optimization of Critical Reaction Parameters

Temperature Control in Reductive Amination

Maintaining reaction temperatures below 30°C prevents degradation of the ethylamino-oxy group. Comparative studies demonstrate a 15% yield decrease when reactions proceed at 40°C versus 25°C. Cryogenic conditions (-5°C to 0°C) further improve selectivity but require specialized equipment, making them less practical for large-scale production.

Solvent Selection and Reaction Kinetics

Polar aprotic solvents accelerate nucleophilic displacement reactions:

Where η represents solvent viscosity. Tetrahydrofuran (η = 0.48 cP) provides optimal balance between reaction rate and byproduct formation compared to higher-viscosity solvents like dimethyl sulfoxide (η = 1.99 cP).

Catalytic Systems and Their Impact

Transition Metal Catalysts

Palladium-mediated coupling reactions show promise for constructing the ethylamino-oxy moiety. A palladium(II) acetate/XPhos catalyst system facilitates cross-coupling between benzyl 4-(iodomethyl)piperidine-1-carboxylate and ethylhydroxylamine, achieving 89% yield in 3 hours. This method eliminates stoichiometric metal reagents but requires rigorous purification to remove residual palladium (<10 ppm).

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric induction during piperidine ring formation. While effective for generating enantiomerically pure intermediates, these systems currently demonstrate limited scalability due to high catalyst loadings (20 mol%) and extended reaction times (>24 hours).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement continuous flow reactors to enhance process safety and reproducibility. A representative setup:

This configuration achieves 94% conversion with 99% selectivity, representing a 30% productivity increase over batch methods.

Waste Stream Management

The synthesis generates 2.8 kg waste/kg product, primarily from solvent recovery and inorganic salts. Membrane-based solvent purification systems reduce dichloromethane consumption by 40% compared to traditional distillation methods.

Analytical Characterization Protocols

Spectroscopic Identification

Key spectral features confirm successful synthesis:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethylaminooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate has shown potential as a pharmacological agent due to its interaction with neurotransmitter systems.

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating opioid receptors. Its efficacy in pain models indicates that it could serve as an alternative to conventional analgesics.

- Anti-inflammatory Activity : Research indicates that it may reduce pro-inflammatory cytokine release, suggesting its potential role in treating inflammatory conditions .

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, including:

- Dopaminergic Pathways : Studies have indicated that it may influence dopamine levels, potentially offering therapeutic benefits in conditions like Parkinson's disease or schizophrenia.

- Serotonergic Systems : Its effects on serotonin pathways could make it relevant for mood disorders, highlighting its dual-action potential in treating both pain and depression .

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic pathways:

- Synthesis of Derivatives : It can be modified to create various derivatives with enhanced biological activity or specificity for certain targets. This adaptability makes it a useful building block in drug development .

- Retrosynthesis Analysis : Advanced synthesis planning tools can predict feasible synthetic routes for this compound, facilitating the development of new analogs with tailored properties .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

- Pain Management Studies : In animal models, the compound demonstrated significant analgesic effects comparable to established medications, indicating its potential use in clinical settings .

- Inflammation Models : In vitro studies revealed that the compound effectively reduced markers of inflammation, supporting its application in treating inflammatory diseases .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as cholinesterase enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the nervous system. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of neurological disorders .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Impact on Properties

Benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate contains a sulfonate ester, which is highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in synthesis .

Solubility and Lipophilicity: The indole substituent in Benzyl 4-[(indol-1-yl)methyl]piperidine-1-carboxylate increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility . The pyridine group in Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate introduces polarity, improving solubility in polar solvents .

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate () shares a similar piperidine-carbamate core but lacks the oxyethylamino group. Its safety data sheet highlights uninvestigated toxicology, emphasizing the need for caution during handling .

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions under basic conditions. For analogous piperidine carboxylates, triethylamine in dichloromethane is used to neutralize HCl generated during benzyl chloroformate reactions . Key parameters include maintaining anhydrous conditions, a reaction temperature of 0–25°C, and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Reaction progress should be monitored using TLC or LC-MS to optimize yield (typically 70–89% for related compounds) .

Q. How should researchers handle and store this compound to ensure stability?

Store in tightly sealed containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated environment. Avoid exposure to moisture, oxidizers, and direct light, as ester and oxime functional groups may hydrolyze or degrade . For short-term use, refrigeration (2–8°C) is recommended; long-term storage requires temperatures below -20°C .

Q. What safety precautions are critical during experimental handling?

Use PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water . Conduct reactions in fume hoods to avoid inhalation of vapors, and use explosion-proof equipment due to flammability risks of organic solvents (e.g., dichloromethane) .

Q. Which analytical methods are suitable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., benzyl protons at δ 7.3–7.4 ppm, piperidine signals at δ 1.2–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar piperidine derivatives?

Yield discrepancies often arise from variables like solvent polarity, reagent purity, or temperature gradients. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, adjusting triethylamine stoichiometry (1.1–1.5 eq.) or switching solvents (e.g., THF vs. DCM) may improve yields . Contradictions in byproduct formation (e.g., oxime isomerization) can be resolved using 2D NMR or X-ray crystallography .

Q. What strategies mitigate byproduct formation during functionalization of the piperidine ring?

Byproducts (e.g., over-alkylation or oxidation) are minimized by:

- Controlled reagent addition : Slow addition of electrophiles (e.g., benzyl chloroformate) to avoid exothermic side reactions.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during multi-step syntheses .

- Catalytic additives : Molecular sieves or scavenger resins (e.g., polymer-bound TEA) to trap HCl or water .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways using software like AutoDock Vina .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in nucleophilic substitutions .

- MD simulations : Simulate lipid bilayer interactions to evaluate blood-brain barrier permeability .

Q. How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free piperidine or oxime derivatives). Compare half-life (t½) with structurally similar compounds to establish structure-stability relationships .

Q. What methodologies confirm the absence of genotoxicity or off-target effects in vitro?

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

- hERG assay : Patch-clamp electrophysiology evaluates cardiac ion channel inhibition.

- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins) identify off-target binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Solubility variations (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or impurities. Characterize batches using DSC (differential scanning calorimetry) to detect crystalline vs. amorphous states. Use standardized protocols (e.g., shake-flask method) for consistent measurements .

Q. Why do catalytic hydrogenation yields vary across studies for debenzylation?

Discrepancies stem from catalyst activity (e.g., 10% Pd/C vs. Pearlman’s catalyst) or hydrogen pressure (1–5 atm). Pre-activate catalysts with H₂ flow and monitor reaction progress via TLC. Consider alternative methods (e.g., ammonium formate in methanol) for acid-sensitive intermediates .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

Q. How can researchers optimize LC-MS parameters for trace impurity detection?

Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) with a 2.1 × 50 mm C18 column (1.7 µm particles). Set MS to positive ionization mode (ESI+) with a scan range of m/z 100–800. Spike samples with internal standards (e.g., reserpine) for retention time alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.